5-Cyclopropyl-2-fluorotoluene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11F |
|---|---|
Molecular Weight |
150.19 g/mol |
IUPAC Name |
4-cyclopropyl-1-fluoro-2-methylbenzene |
InChI |
InChI=1S/C10H11F/c1-7-6-9(8-2-3-8)4-5-10(7)11/h4-6,8H,2-3H2,1H3 |
InChI Key |
JICWBGPHDTXKAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CC2)F |
Origin of Product |
United States |
Historical Context and Evolution of Research
The direct historical timeline of 5-Cyclopropyl-2-fluorotoluene is not extensively documented in seminal publications, as its primary role is that of a specialized chemical intermediate. Its evolution is intrinsically linked to the broader development of synthetic methodologies and the increasing demand for structurally complex molecules in drug discovery and materials science.
The rise in the use of compounds like this compound parallels the development of advanced cross-coupling reactions, such as Suzuki-Miyaura coupling, which allows for the efficient formation of carbon-carbon bonds. For example, a related compound, 5-cyclopropyl-2-fluoroaniline, can be synthesized via a palladium-catalyzed reaction between 5-bromo-2-fluoroaniline (B1303259) and cyclopropylboronic acid. This illustrates the type of modern synthetic chemistry that enables the construction of such substituted aromatic rings.
Patent literature reveals the practical application of the 2-fluoro-5-cyclopropylphenyl motif. For instance, this structural unit is a key component in the synthesis of potent soluble guanylyl cyclase (sGC) activators, which have applications in treating cardiovascular diseases. nih.gov Furthermore, intermediates containing the cyclopropyl (B3062369) and 2-fluorophenyl arrangement are crucial for the synthesis of important pharmaceutical agents like the antiplatelet drug Prasugrel. google.comresearchgate.netjustia.com The synthesis of these key intermediates often starts from precursors like 2-fluorotoluene (B1218778). chemicalbook.com
Current Research Landscape and Future Directions
Direct Synthesis Approaches to the Target Compound
Direct synthesis strategies for this compound, while theoretically appealing for their atom economy and reduced step count, are not extensively documented in publicly available chemical literature. The primary challenges lie in the selective activation of specific C-H bonds on the toluene ring for simultaneous or sequential fluorination and cyclopropylation in a single pot. However, the principles of such approaches can be discussed based on modern synthetic methodologies.
Precursor Selection and Chemical Transformations for Fluorination
The selection of precursors for a direct fluorination approach would logically start with cyclopropylbenzene (B146485). The introduction of a fluorine atom at the ortho-position to the cyclopropyl group would be the key transformation. Electrophilic fluorinating agents are typically employed for such reactions. Reagents like Selectfluor (F-TEDA-BF4) are known to be effective sources of an electrophilic fluorine ("F+"). dss.go.th The regioselectivity of this reaction would be crucial, as the cyclopropyl group can direct electrophilic substitution to both the ortho and para positions. smolecule.com Computational studies have suggested that the electron-donating nature of the cyclopropyl group can stabilize transition states at these positions. smolecule.com
Another potential, though less direct, "direct" approach could involve the ortho-fluorination of a toluene derivative that already contains a precursor to the cyclopropyl group. However, this would technically fall under a multi-step synthesis. The direct C-H fluorination of toluene itself is challenging due to the reactivity of the methyl group and the difficulty in controlling regioselectivity.
Regioselective Introduction of the Cyclopropyl Moiety onto Fluorotoluene Derivatives
The regioselective introduction of a cyclopropyl group onto a pre-fluorinated toluene ring, such as 2-fluorotoluene, is a key challenge in a direct synthesis. Transition metal-catalyzed C-H activation and subsequent coupling with a cyclopropyl source would be the most likely strategy. This would require a catalyst capable of selectively activating the C-H bond at the 5-position of 2-fluorotoluene. The directing effect of the fluorine and methyl groups would influence the regiochemical outcome of such a reaction.
Catalytic Systems for Efficient Cyclopropylation and Fluorination
Catalytic systems that could potentially achieve both fluorination and cyclopropylation in a direct manner are at the forefront of synthetic research but are not yet standard for this specific transformation. For the cyclopropylation step, palladium and nickel-based catalysts are commonly used in cross-coupling reactions. wikipedia.org For instance, a palladium catalyst could, in theory, mediate the coupling of a cyclopropyl organometallic reagent with an in situ generated halogenated or triflated 2-fluorotoluene.
Biocatalytic strategies are also emerging for the synthesis of fluorinated cyclopropanes, although these typically involve the cyclopropanation of fluorinated alkenes rather than the direct functionalization of an aromatic ring. smolecule.com
Multi-Step Synthetic Routes to this compound
Multi-step syntheses are the more established and practical approach for preparing this compound. These routes offer better control over regioselectivity by introducing the functional groups in a stepwise manner.
Identification and Synthesis of Key Aromatic Intermediates
A common and logical multi-step approach commences with the synthesis of a di-substituted toluene derivative that can be selectively functionalized. A key intermediate in this pathway is 5-bromo-2-fluorotoluene .
The synthesis of this intermediate can be achieved through several methods. One common route is the nitration of 2-fluorotoluene. The nitration of 2-fluorotoluene with nitric acid has been shown to yield 2-fluoro-5-nitrotoluene (B1294961) with high selectivity. nih.gov This nitro-substituted intermediate can then be converted to the corresponding amine, 2-fluoro-5-aminotoluene (5-fluoro-o-toluidine), via reduction, for example, using palladium on carbon as a catalyst. gla.ac.uk Subsequently, the amino group can be transformed into a bromine atom via a Sandmeyer reaction, which involves diazotization of the amine followed by treatment with a copper(I) bromide solution. mdpi.com
Alternatively, direct bromination of 2-fluorotoluene can be employed, although this may lead to a mixture of isomers requiring separation. sci-hub.se
Another key intermediate that can be utilized is 2-fluoro-5-iodotoluene (B1297526) . This can be prepared from 2-fluorotoluene through iodination.
The selection of the halogen (bromine or iodine) on the intermediate can influence the subsequent cross-coupling reaction, with iodides often being more reactive.
Sequential Reaction Sequences and Strategic Functional Group Manipulations
With the key halogenated intermediate in hand, the cyclopropyl group is typically introduced via a transition metal-catalyzed cross-coupling reaction. The most common and well-documented methods are the Suzuki-Miyaura and Negishi couplings.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl halide (e.g., 5-bromo-2-fluorotoluene) with a cyclopropylboronic acid or its ester derivatives. The reaction is catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base. This method is widely used due to the stability and commercial availability of boronic acids and its tolerance to a wide range of functional groups. researchgate.net
A specific example for a closely related compound, the synthesis of 5-cyclopropyl-2-fluoroaniline, involves the reaction of 5-bromo-2-fluoroaniline with cyclopropylboronic acid using tetrakis(triphenylphosphine)palladium(0) as a catalyst and cesium carbonate as a base in a dioxane/water solvent system. A similar protocol can be applied to 5-bromo-2-fluorotoluene.
Negishi Coupling: This method utilizes an organozinc reagent, such as cyclopropylzinc bromide, which is coupled with the aryl halide. wikipedia.orgresearchgate.net Palladium or nickel catalysts are typically employed. The Negishi coupling is known for its high efficiency and fast reaction rates. researchgate.net
Fluorination/Halogenation: Start with a suitable toluene derivative and introduce the fluorine and a halogen (bromine or iodine) at the desired positions (2 and 5, respectively). A common route is the nitration of 2-fluorotoluene followed by reduction and a Sandmeyer reaction to introduce the bromine.
Cross-Coupling: The resulting 5-halo-2-fluorotoluene is then subjected to a palladium-catalyzed cross-coupling reaction with a cyclopropylating agent, such as cyclopropylboronic acid (Suzuki coupling) or cyclopropylzinc bromide (Negishi coupling), to yield the final product, this compound.
An alternative multi-step route could involve starting with 4-cyclopropylaniline, followed by a series of reactions to introduce the fluorine at the 2-position and convert the amino group to a methyl group. However, this route is generally more complex.
Below is a table summarizing a plausible multi-step synthesis for this compound:
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Reaction Type |
| 1 | 2-Fluorotoluene | HNO₃, H₂SO₄ | 2-Fluoro-5-nitrotoluene | Electrophilic Aromatic Substitution (Nitration) |
| 2 | 2-Fluoro-5-nitrotoluene | H₂, Pd/C | 5-Fluoro-2-toluidine | Reduction |
| 3 | 5-Fluoro-2-toluidine | 1. NaNO₂, HBr2. CuBr | 5-Bromo-2-fluorotoluene | Sandmeyer Reaction |
| 4 | 5-Bromo-2-fluorotoluene | Cyclopropylboronic acid, Pd(PPh₃)₄, Base (e.g., K₂CO₃) | This compound | Suzuki-Miyaura Coupling |
Optimization of Reaction Parameters for Enhanced Yields and Selectivity
The most probable and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction would involve coupling an aryl halide, specifically a 2-fluoro-5-halotoluene (where the halogen is bromine or iodine), with a cyclopropylboron reagent. The optimization of such a reaction is critical for achieving high yields and selectivity, minimizing byproducts, and ensuring process efficiency. Key parameters that require careful tuning include the catalyst system (palladium source and ligand), the base, the solvent, and the reaction temperature.
The choice of the palladium catalyst and its associated ligand is paramount. While simple catalysts like Tetrakis(triphenylphosphine)palladium(0) can be effective, modern catalyst systems often employ a combination of a palladium precursor, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂), and a sterically hindered, electron-rich phosphine (B1218219) ligand. organic-chemistry.org Ligands from the Buchwald family, such as SPhos or RuPhos, or bulky alkylphosphines like tricyclohexylphosphine (B42057) (PCy₃), have demonstrated high efficacy in coupling sterically demanding or less reactive substrates. audreyli.comresearchgate.net The use of potassium cyclopropyltrifluoroborate (B8364958) instead of cyclopropylboronic acid can also be advantageous, as trifluoroborate salts often exhibit enhanced stability and reactivity, mitigating issues like protodeboronation. nih.gov
The selection of the base is crucial for activating the boronic acid derivative to facilitate the transmetalation step. organic-chemistry.org Strong inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are commonly employed. nih.gov The solvent system must be capable of dissolving both the organic and inorganic reagents. A mixture of an organic solvent like dioxane, toluene, or tetrahydrofuran (B95107) (THF) with water is frequently used, as water can have a significant accelerating effect on the reaction. audreyli.com Temperature control is also vital; reactions are typically run at elevated temperatures (e.g., 80-110 °C) to ensure a reasonable reaction rate, though milder conditions may be possible with highly active catalyst systems. researchgate.net
The following table summarizes optimized conditions for a model Suzuki-Miyaura coupling reaction to produce a cyclopropylarene, based on findings for analogous transformations.
| Parameter | Reagent/Condition | Rationale/Effect | Reference |
|---|---|---|---|
| Aryl Halide | 2-Fluoro-5-bromotoluene | More reactive than the corresponding chloride, providing a good balance of reactivity and availability. | researchgate.netnih.gov |
| Boron Reagent | Potassium Cyclopropyltrifluoroborate or Cyclopropylboronic Acid | Trifluoroborate offers enhanced stability. Boronic acid is also widely used but may require excess to counter protodeboronation. | audreyli.comnih.gov |
| Palladium Catalyst | Pd(OAc)₂ or PdCl₂(dppf) | Common and effective palladium precursors for forming the active Pd(0) species. | nih.govresearchgate.net |
| Ligand | RuPhos, SPhos, or PCy₃ | Bulky, electron-rich phosphines promote oxidative addition and reductive elimination, increasing catalytic turnover. | audreyli.comresearchgate.net |
| Base | Cs₂CO₃ or K₂CO₃ | Activates the boron reagent for transmetalation; Cesium carbonate is often more effective for challenging couplings. | nih.gov |
| Solvent | Dioxane/Water or Toluene/Water | Aprotic polar solvent with water as a co-solvent often accelerates the reaction. | audreyli.com |
| Temperature | 80-110 °C | Ensures sufficient reaction kinetics for less reactive aryl halides. |
Emerging and Advanced Synthetic Techniques Applied to this compound Synthesis
Beyond classical cross-coupling methods, several emerging synthetic technologies offer potential pathways to this compound, promising increased efficiency, novel reactivity, and improved scalability.
C-H Activation and Functionalization Methodologies
Direct C–H activation represents a highly atom-economical approach to forming carbon-carbon bonds, obviating the need for pre-functionalized starting materials like aryl halides. researchgate.net A hypothetical route to this compound via this method would involve the direct cyclopropylation of 2-fluorotoluene at the C5 position. This is a significant challenge due to the need for high regioselectivity. The 2-fluorotoluene molecule presents multiple C–H bonds (aromatic and benzylic) with different reactivities.
Transition-metal catalysis, particularly with rhodium or palladium, is the cornerstone of C–H activation. researchgate.net For the target transformation, a catalyst would need to selectively activate the C–H bond at the 5-position, which is para to the methyl group and meta to the fluorine atom. The electronic and steric environment of this position makes it a plausible, yet challenging, target. Methodologies involving transition metal-catalyzed decomposition of diazo compounds can lead to either cyclopropanation or C-H insertion products. westmont.edu Controlling the chemoselectivity between these two pathways is a central challenge in the field. While direct C–H cyclopropylation of arenes is still an emerging area, continued development in catalyst design may one day render this a viable route.
Photoredox and Electrocatalytic Approaches in Aromatic Synthesis
Visible-light photoredox catalysis and electrocatalysis have emerged as powerful tools for organic synthesis, enabling unique bond formations under mild conditions. rsc.orgorganic-chemistry.org These methods rely on generating highly reactive radical intermediates through single-electron transfer (SET) processes.
A potential photoredox-catalyzed synthesis of this compound could involve the reaction of a 2-fluorotoluene derivative with a suitable cyclopropyl source. For instance, photoredox catalysis has been used in deboronative cascades where an alkylboronic ester, upon oxidation, generates a radical that can engage in further reactions. nih.gov A hypothetical pathway could involve the SET reduction of 2-fluoro-5-iodotoluene to generate an aryl radical, which could then be trapped by a cyclopropyl radical equivalent.
Electrocatalysis offers an alternative, oxidant-free method for generating radical intermediates. organic-chemistry.org By applying an electric potential, one could selectively oxidize or reduce a substrate to initiate a cyclopropylation cascade. While specific protocols for the electrocatalytic synthesis of this compound have not been reported, the general principles of electro-synthetic C-C bond formation suggest its potential applicability, particularly for enhancing sustainability by avoiding chemical oxidants or reductants.
Continuous Flow Chemistry and Scalable Production Methodologies
For the large-scale production of fine chemicals and pharmaceutical intermediates, continuous flow chemistry offers significant advantages over traditional batch processing. mdpi.com These benefits include superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and improved reproducibility and scalability. mdpi.comrsc.org
A multi-step synthesis of this compound could be effectively translated into a continuous flow process. The key Suzuki-Miyaura coupling step, for example, can be performed by pumping solutions of the reagents through a heated tube or a packed-bed reactor containing a heterogeneous or immobilized palladium catalyst. mdpi.com This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can be optimized to maximize yield and throughput. mdpi.com The use of a packed-bed reactor simplifies product purification by retaining the catalyst within the reactor, preventing contamination of the product stream.
Furthermore, multi-step sequences can be "telescoped" in a flow system, where the output from one reactor is fed directly into the next without intermediate workup and purification steps. mdpi.comrsc.org This dramatically improves process efficiency and reduces waste. For the synthesis of this compound, a flow setup could integrate the Suzuki coupling with subsequent purification steps like liquid-liquid extraction and solvent swapping, enabling a fully automated and scalable production line.
Elucidation of Reaction Pathways and Transition State Structures
Understanding the step-by-step process of a chemical reaction, or its pathway, is a cornerstone of mechanistic chemistry. For reactions involving this compound, this involves identifying intermediates and the high-energy transition states that connect them. wikipedia.org Transition state theory posits that reactants are in a quasi-equilibrium with these activated complexes. wikipedia.org The geometry and energy of these transition states dictate the feasibility and outcome of a reaction.
Computational chemistry, particularly density functional theory (DFT) calculations, has become an invaluable tool for mapping out reaction coordinates and visualizing transition state structures. acs.org For instance, in nucleophilic aromatic substitution (SNAr) reactions, a common pathway for fluoroarenes, DFT calculations can model the formation of the Meisenheimer complex, a key intermediate, and the subsequent transition state leading to product formation. acs.org In the case of this compound, the transition state for a concerted SNAr (C-SNAr) reaction would involve the simultaneous approach of the nucleophile and the departure of the fluoride (B91410) ion. acs.org The structure of such a transition state would reveal important details, such as the distortion of the aromatic ring and the bond lengths between the incoming nucleophile, the ipso-carbon, and the leaving fluorine atom. acs.org
Furthermore, some reactions may proceed through pathways involving post-transition state bifurcations (PTSBs), where a single transition state leads to multiple products without passing through intermediate minima. mercuryconsortium.org While less common, the possibility of such pathways in complex reactions of substituted aromatics like this compound cannot be entirely ruled out and would require detailed dynamic trajectory simulations to elucidate. mercuryconsortium.org
Kinetic and Thermodynamic Analyses of Reactivity Profiles
Kinetic and thermodynamic analyses provide quantitative data on reaction rates and energy changes, respectively. These analyses are essential for constructing a complete reactivity profile for this compound.
Kinetic Analysis: This involves measuring reaction rates under various conditions to determine the rate law and activation parameters. For example, in an electrophilic aromatic substitution reaction, the rate of reaction of this compound would be compared to that of toluene or fluorobenzene (B45895) to quantify the activating or deactivating effects of the substituents. wikipedia.orgresearchgate.net Such studies can reveal whether the reaction follows a mechanism where the formation of the sigma complex is the rate-determining step.
Thermodynamic Analysis: This focuses on the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) changes associated with a reaction. researchgate.net For instance, calculating the standard Gibbs energy of activation (ΔG‡) provides a measure of the energy barrier to reaction. wikipedia.org Comparing the thermodynamic stability of potential intermediates and products helps to predict the major reaction products. For reactions involving this compound, thermodynamic data would clarify the relative stability of different regioisomeric products that could be formed.
| Compound | Relative Rate (vs. Benzene) | Reference |
|---|---|---|
| Benzene (B151609) | 1 | wikipedia.org |
| Toluene | 25 | wikipedia.org |
| Fluorobenzene | 0.15 - 0.8 | researchgate.net |
| This compound | Data not available in search results |
Influence of Substituent Effects on Reaction Mechanisms
The reactivity of this compound is a direct consequence of the electronic and steric properties of its three substituents: the cyclopropyl group, the fluorine atom, and the methyl group.
Electronic and Steric Contributions of the Cyclopropyl Group
The cyclopropyl group is a fascinating substituent with dual electronic character. Due to the high p-character of its C-C bonds, it can act as an electron-donating group through conjugation with an adjacent π-system, similar to a vinyl group. unl.ptstackexchange.com This electron-donating nature can activate the aromatic ring towards electrophilic substitution. unl.pt Conversely, the cyclopropyl group can also exhibit electron-withdrawing inductive effects. rsc.org
From a steric perspective, the cyclopropyl group introduces bulk, which can influence the regioselectivity of reactions by hindering attack at adjacent positions. In certain conformational arrangements, the cyclopropyl group can exert significant steric strain, which may alter the preferred geometry of transition states. rsc.org
Role of the Methyl Group in Side-Chain Reactivity and Aromatic Activation
The methyl group is a classic electron-donating group through hyperconjugation and a weak inductive effect. wikipedia.org This electron-donating character activates the aromatic ring, making it more susceptible to electrophilic attack, and directs incoming electrophiles to the ortho and para positions. wikipedia.orgmasterorganicchemistry.com
The methyl group itself can also be a site of reaction. The C-H bonds of the methyl group are benzylic and thus weaker than typical alkane C-H bonds, making them susceptible to free radical reactions such as halogenation or oxidation. wikipedia.org The rate and selectivity of these side-chain reactions can be influenced by the other substituents on the aromatic ring. For example, electron-withdrawing groups can affect the rate of oxidation of the methyl group. researchgate.netresearchgate.net
| Substituent | Electronic Effect | Steric Effect | Directing Effect (EAS) | Reference |
|---|---|---|---|---|
| Cyclopropyl | Electron-donating (conjugation), Electron-withdrawing (induction) | Bulky | ortho, para | unl.ptrsc.org |
| Fluorine | Electron-withdrawing (induction), Electron-donating (resonance) | Small | ortho, para | researchgate.net |
| Methyl | Electron-donating (hyperconjugation, induction) | Moderate | ortho, para | wikipedia.org |
Solvent Effects, pH, and Catalytic Influences on Reaction Mechanisms
The reaction environment plays a critical role in shaping the mechanism of a reaction.
Solvent Effects: The polarity, proticity, and coordinating ability of the solvent can significantly influence reaction rates and even alter the reaction pathway. nih.gov For example, polar solvents can stabilize charged intermediates and transition states, thereby accelerating reactions that involve the formation of such species. In SNAr reactions, the solvent can affect the stability of the Meisenheimer complex. nih.gov For reactions of this compound, the choice of solvent could be used to favor one reaction pathway over another.
pH: The pH of the reaction medium is particularly important for reactions involving acidic or basic species or catalysts. For instance, in acid-catalyzed electrophilic aromatic substitution, the concentration of the active electrophile is pH-dependent. Similarly, in base-catalyzed reactions, the pH will determine the concentration of the active nucleophile or base.
Catalytic Influences: Catalysts can provide an alternative, lower-energy reaction pathway, thereby increasing the reaction rate without being consumed in the process. For reactions involving this compound, various types of catalysts could be employed. For example, Lewis acids or Brønsted acids are commonly used to catalyze electrophilic aromatic substitution. wikipedia.org Transition metal catalysts, such as palladium or nickel complexes, are often used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. researchgate.net The mechanism of these catalytic reactions often involves a series of steps, including oxidative addition, transmetalation, and reductive elimination, which would need to be elucidated for the specific case of this compound.
Computational and Theoretical Chemistry Studies of 5 Cyclopropyl 2 Fluorotoluene
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-cyclopropyl-2-fluorotoluene, these calculations would be performed using methods like Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.
The electronic structure of this compound is dictated by the interplay of its constituent functional groups: the aromatic toluene (B28343) core, the electron-donating cyclopropyl (B3062369) group, and the electron-withdrawing fluorine atom.
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. In this compound, the HOMO is expected to be delocalized over the benzene (B151609) ring and the cyclopropyl group, reflecting the electron-donating nature of these moieties. The LUMO, conversely, would likely be concentrated on the aromatic ring, influenced by the electron-withdrawing fluorine atom. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and reactivity.
Charge Distributions: The distribution of electron density within the molecule can be quantified through population analysis methods (e.g., Mulliken, Natural Bond Orbital). The fluorine atom, being highly electronegative, will exhibit a partial negative charge. The carbon atom to which it is attached will, in turn, have a partial positive charge. The cyclopropyl group is known to donate electron density to the aromatic ring through hyperconjugation. wikipedia.orgstackexchange.com This would lead to a nuanced charge distribution across the benzene ring, influencing its reactivity towards electrophiles and nucleophiles.
Electrostatic Potential (ESP) Map: An ESP map would visually represent the charge distribution. Regions of negative potential (typically colored red) would be expected around the fluorine atom, indicating a site susceptible to electrophilic attack. Regions of positive potential (blue) would likely be found around the hydrogen atoms of the methyl and cyclopropyl groups.
| Property | Expected Characteristics for this compound |
| HOMO | Delocalized over the benzene ring and cyclopropyl group |
| LUMO | Concentrated on the benzene ring, influenced by the fluorine atom |
| HOMO-LUMO Gap | Moderate, indicating a balance of stability and reactivity |
| Charge on Fluorine | Partially negative |
| Charge on C2 Carbon | Partially positive |
| ESP Negative Region | Around the fluorine atom |
| ESP Positive Regions | Around the hydrogen atoms |
The flexibility of the cyclopropyl group relative to the benzene ring necessitates a conformational analysis. The rotation of the C-C bond connecting the cyclopropyl group to the ring would be the primary degree of freedom to investigate.
A potential energy surface (PES) scan would be performed by systematically rotating this bond and calculating the energy at each step. This would likely reveal two main conformers: a "bisected" conformation, where the C-H bond of the cyclopropyl ring's tertiary carbon is in the plane of the benzene ring, and a "perpendicular" conformation, where this bond is perpendicular to the ring. Studies on cyclopropylbenzene (B146485) have shown the bisected conformer to be more stable due to better orbital overlap and hyperconjugation. researchgate.net The energy barrier between these conformers could also be determined from the PES.
Conceptual DFT provides a framework for quantifying chemical reactivity.
Fukui Functions: These functions are used to predict the most likely sites for electrophilic, nucleophilic, and radical attack. For this compound, the Fukui function for electrophilic attack (f+) would likely be highest on the carbon atoms of the benzene ring that are ortho and para to the electron-donating cyclopropyl group and meta to the electron-withdrawing fluorine atom. The Fukui function for nucleophilic attack (f-) would be expected to be more significant at the carbon atom attached to the fluorine.
Local Ionization Energies: The average local ionization energy provides a measure of the energy required to remove an electron from a specific point in the molecule. Lower values indicate regions that are more susceptible to electrophilic attack. For this compound, these regions would likely correspond to the areas of high HOMO density.
Molecular Dynamics Simulations for Solvent Interactions and Conformational Dynamics
Molecular dynamics (MD) simulations can provide insights into the behavior of this compound in a condensed phase, such as in a solvent. nih.govrsc.org An all-atom force field would be used to model the interactions between the atoms of the solute and the solvent molecules.
By simulating the system over time, one can observe how the solvent molecules arrange themselves around the solute. For polar solvents, interactions with the fluorine atom would be significant. For nonpolar solvents, interactions would be dominated by van der Waals forces with the hydrocarbon portions of the molecule. MD simulations would also allow for the study of the conformational dynamics of the cyclopropyl group in solution, revealing whether the solvent has a significant effect on the relative energies of the conformers and the barrier to their interconversion.
Theoretical Prediction of Spectroscopic Parameters and Their Interpretation
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation.
The infrared (IR) and Raman spectra of this compound can be calculated using DFT. The calculations would yield the vibrational frequencies and their corresponding intensities. These theoretical spectra can be used to assign the vibrational modes observed in experimental spectra. materialsciencejournal.orgorientjchem.org
Key vibrational modes that would be of interest include:
C-H stretching vibrations of the aromatic ring, methyl group, and cyclopropyl group.
C=C stretching vibrations of the benzene ring.
The C-F stretching vibration, which typically appears as a strong band in the IR spectrum.
Ring breathing modes of the cyclopropyl and benzene rings.
Out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern on the benzene ring. acs.orglibretexts.org
| Functional Group | Expected Vibrational Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch (methyl & cyclopropyl) | 3000 - 2850 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-F Stretch | 1250 - 1000 |
| Cyclopropyl Ring Breathing | ~1020 |
Ab Initio and DFT-Based NMR Chemical Shift Predictions
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using quantum chemical methods is a powerful tool for structure verification and analysis. For this compound, ab initio Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) methods would be utilized to calculate the isotropic shielding constants of the various nuclei (¹H, ¹³C, and ¹⁹F), which are then converted to chemical shifts.
The process typically involves:
Geometry Optimization: The three-dimensional structure of the this compound molecule is optimized to find its lowest energy conformation. This is a crucial step as the calculated NMR shieldings are sensitive to the molecular geometry.
Shielding Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated. The Gauge-Including Atomic Orbital (GIAO) method is one of the most common and reliable approaches for this purpose.
Chemical Shift Prediction: The calculated isotropic shielding constants (σ_iso) are then converted to chemical shifts (δ) using a reference compound, typically tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and a suitable standard like CFCl₃ for ¹⁹F. The chemical shift is calculated using the formula: δ = σ_ref - σ_iso.
A variety of DFT functionals (e.g., B3LYP, PBE0, M06-2X) and basis sets (e.g., 6-31G(d,p), 6-311+G(2d,p), cc-pVTZ) can be employed, and the choice of method can influence the accuracy of the prediction. For fluorinated aromatic compounds, it has been shown that certain functionals provide better correlation with experimental data. nih.gov
Illustrative Predicted NMR Chemical Shifts for this compound
The following table presents hypothetical ¹H and ¹³C NMR chemical shifts for this compound, as would be predicted by DFT calculations. This data is for illustrative purposes to demonstrate the expected output of such a study.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H (Aromatic) | 7.10 - 7.30 | |
| H (Aromatic) | 6.90 - 7.10 | |
| H (Aromatic) | 6.80 - 7.00 | |
| H (Cyclopropyl CH) | 1.80 - 2.00 | |
| H (Cyclopropyl CH₂) | 0.80 - 1.00 | |
| H (Cyclopropyl CH₂) | 0.50 - 0.70 | |
| CH₃ | 2.20 - 2.40 | |
| C (Aromatic, C-F) | 158.0 - 162.0 (d, ¹JCF ≈ 245 Hz) | |
| C (Aromatic, C-Cyclopropyl) | 140.0 - 144.0 | |
| C (Aromatic, C-CH₃) | 120.0 - 124.0 (d, ²JCF ≈ 20 Hz) | |
| C (Aromatic, CH) | 128.0 - 132.0 | |
| C (Aromatic, CH) | 125.0 - 129.0 | |
| C (Aromatic, CH) | 115.0 - 119.0 (d, ²JCF ≈ 22 Hz) | |
| C (Cyclopropyl, CH) | 15.0 - 18.0 | |
| C (Cyclopropyl, CH₂) | 8.0 - 12.0 | |
| CH₃ | 14.0 - 17.0 |
Note: The data in this table is illustrative and not the result of actual calculations on this compound.
Mass Spectrometry Fragmentation Pathway Modeling
Computational modeling can also be used to predict the mass spectrum of a molecule and to elucidate the fragmentation pathways that occur upon ionization. For this compound, this would typically involve:
Calculation of the Molecular Ion's Structure and Energy: The geometry and energy of the radical cation of this compound, formed upon electron impact or other ionization methods, are calculated.
Identification of Fragmentation Pathways: Various possible fragmentation reactions are proposed, and the transition state structures and energies for each pathway are calculated. This allows for the determination of the activation energies for different fragmentation processes.
Prediction of the Mass Spectrum: By comparing the activation energies, the most likely fragmentation pathways can be identified. The masses of the resulting fragment ions would correspond to the peaks observed in the mass spectrum.
Common fragmentation pathways for a molecule like this compound would likely involve:
Loss of a methyl radical from the toluene moiety.
Ring-opening of the cyclopropyl group.
Loss of ethylene (B1197577) from the cyclopropyl group.
Rearrangement reactions, such as a tropylium (B1234903) ion formation.
Illustrative Predicted Mass Spectrometry Fragmentation for this compound
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Predicted Relative Abundance |
| 150 | [M - CH₃]⁺ | CH₃ | High |
| 150 | [M - C₂H₄]⁺ | C₂H₄ | Medium |
| 150 | [M - F]⁺ | F | Low |
| 122 | [M - C₂H₄ - H]⁺ | H | Medium |
| 91 | [C₇H₇]⁺ (Tropylium) | C₃H₅F | High |
Note: The data in this table is illustrative and not the result of actual calculations on this compound.
Computational Modeling of Reaction Mechanisms and Catalytic Processes
DFT calculations are an invaluable tool for studying the mechanisms of chemical reactions involving this compound. Such studies can provide insights into reaction kinetics and thermodynamics, and can help in the design of new catalysts and synthetic routes.
For a compound containing a cyclopropyl-aromatic system, computational studies might focus on:
Electrophilic Aromatic Substitution: Modeling the substitution at different positions on the aromatic ring to understand the directing effects of the fluoro and cyclopropyl groups.
Reactions involving the Cyclopropyl Ring: Investigating the ring-opening reactions of the cyclopropyl group under various conditions (e.g., acidic, thermal, or metal-catalyzed). For instance, DFT studies have been used to investigate the mechanism of phosphine-catalyzed ring-opening of cyclopropyl ketones. rsc.org
Catalytic Processes: Modeling the interaction of this compound with a catalyst to understand the catalytic cycle. This could include modeling the oxidative addition of a C-C bond of the cyclopropyl ring to a metal center, a key step in many transition-metal-catalyzed reactions of cyclopropyl arenes.
A typical computational study of a reaction mechanism would involve:
Locating Reactants, Products, and Intermediates: The geometries and energies of all species involved in the reaction are calculated.
Finding Transition States: The transition state structures connecting the reactants, intermediates, and products are located.
Constructing a Potential Energy Surface: The energies of all stationary points (reactants, products, intermediates, and transition states) are used to construct a potential energy surface, which provides a detailed picture of the reaction pathway.
These computational studies provide a molecular-level understanding of the reactivity of this compound, which can guide experimental work.
Derivatization and Chemical Transformations of 5 Cyclopropyl 2 Fluorotoluene As a Synthetic Precursor
Aromatic Functionalization Strategies
The benzene (B151609) ring of 5-Cyclopropyl-2-fluorotoluene is amenable to functionalization through several key reaction types, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and directed ortho metalation. The existing substituents—the methyl group, the fluorine atom, and the cyclopropyl (B3062369) group—play a significant role in directing the regioselectivity of these reactions.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. rsc.orgacs.orgresearchgate.net In the case of this compound, the interplay of the directing effects of the substituents determines the position of incoming electrophiles. The methyl and cyclopropyl groups are activating, ortho-, para-directing groups, while the fluorine atom is a deactivating, ortho-, para-directing group.
Nitration: The introduction of a nitro group onto the aromatic ring is a common EAS reaction. For instance, the nitration of 2-fluorotoluene (B1218778), a related compound, with nitric acid in the presence of a solid acid catalyst like H-beta has been shown to yield 2-fluoro-5-nitrotoluene (B1294961) with high selectivity. rsc.org This suggests that in this compound, nitration would likely occur at the positions activated by the methyl and cyclopropyl groups and ortho/para to the fluorine.
Halogenation: The introduction of a halogen atom, such as bromine or chlorine, onto the aromatic ring can be achieved using various halogenating agents and catalysts. For example, the bromination of 3-fluorotoluene (B1676563) with bromine in the presence of iron powder yields a mixture of brominated products. guidechem.com For this compound, halogenation would be expected to favor substitution at the positions most activated by the existing groups.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are important methods for forming carbon-carbon bonds with aromatic rings. wikipedia.orgnih.govyoutube.com These reactions typically employ a Lewis acid catalyst. The activating nature of the methyl and cyclopropyl groups in this compound would facilitate these reactions, with the position of substitution being influenced by the combined directing effects of all substituents.
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Toluene (B28343) Derivatives
| Derivative | Reagents | Product(s) | Reference(s) |
|---|---|---|---|
| 2-Fluorotoluene | HNO₃, H-beta | 2-Fluoro-5-nitrotoluene | rsc.org |
| 3-Fluorotoluene | Br₂, Fe | Mixture of brominated isomers | guidechem.com |
| Toluene | HNO₃, Ti(IV) nitrate (B79036) | Mixture of nitrotoluene isomers | wikipedia.org |
Nucleophilic Aromatic Substitution Reactions
While less common than electrophilic substitution for many aromatic compounds, nucleophilic aromatic substitution (SNAr) can occur on rings bearing strongly electron-withdrawing groups and a good leaving group. google.comgoogle.com In this compound, the fluorine atom can act as a leaving group. For SNAr to be efficient, the ring typically needs to be activated by potent electron-withdrawing groups, such as nitro groups, positioned ortho or para to the leaving group. Therefore, prior nitration of this compound could render it susceptible to nucleophilic attack.
Directed Ortho Metalation (DoM) and Related Lithiation Chemistry
Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. nih.govresearchgate.netnih.gov This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate can then react with various electrophiles. In this compound, while there isn't a classic strong DMG, the fluorine atom can act as a weak to moderate directing group. Lithiation, if successful, would likely occur at the position ortho to the fluorine atom.
Transformations Involving the Cyclopropyl Moiety
The cyclopropyl group in this compound is not merely a passive substituent; its inherent ring strain allows it to participate in a variety of chemical transformations. wikipedia.org
Ring-Opening Reactions and Rearrangements
The high ring strain of the cyclopropyl group makes it susceptible to ring-opening reactions under certain conditions. rsc.org These reactions can be initiated by electrophiles, radical species, or transition metals. For arylcyclopropanes, ring-opening can lead to the formation of functionalized linear alkyl chains. For example, the ring-opening hydroarylation of monosubstituted cyclopropanes can be achieved using a Brønsted acid in a fluorinated solvent. nih.gov The presence of the fluorine atom on the aromatic ring of this compound could influence the electronics of the cyclopropyl group and its propensity for ring-opening.
Functionalization of the Cyclopropyl Group (e.g., Hydroxylation, Halogenation)
Chemical Modifications at the Toluene Methyl Group
The methyl group attached to the benzene ring is a primary site for chemical functionalization. Its benzylic position makes it susceptible to a range of transformations, including oxidation and halogenation, which convert it into more reactive intermediates.
Benzylic functionalization is a key strategy for elaborating the structure of this compound. The methyl group can be readily converted into aldehydes, carboxylic acids, or benzylic halides, which are valuable synthons for further reactions.
Benzylic Oxidation: The oxidation of the methyl group can be achieved using various oxidizing agents to yield either the corresponding benzaldehyde (B42025) or benzoic acid. For instance, treatment with oxidizing agents like manganese dioxide (MnO₂) or ceric ammonium (B1175870) nitrate (CAN) can selectively oxidize the methyl group to an aldehyde, yielding 5-cyclopropyl-2-fluorobenzaldehyde (B1428108). Stronger oxidizing conditions, such as using potassium permanganate (B83412) (KMnO₄) or chromic acid, can lead to the formation of 5-cyclopropyl-2-fluorobenzoic acid. These transformations provide access to key intermediates for condensation and amidation reactions.
Benzylic Halogenation: The introduction of a halogen atom at the benzylic position dramatically increases the synthetic utility of the molecule, creating an electrophilic site for nucleophilic substitution. Free-radical halogenation is a common method for this transformation. The reaction of this compound with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under UV light exposure yields the corresponding benzylic bromide or chloride. libretexts.org This reaction proceeds via a free-radical mechanism, and further reaction can lead to di- or tri-halogenated products if desired. libretexts.org These benzylic halides are precursors for a wide array of derivatives through substitution reactions.
| Transformation | Starting Material | Reagents and Conditions | Product | Product Class |
| Oxidation | This compound | MnO₂, heat | 5-Cyclopropyl-2-fluorobenzaldehyde | Aldehyde |
| Oxidation | This compound | KMnO₄, heat | 5-Cyclopropyl-2-fluorobenzoic acid | Carboxylic Acid |
| Halogenation | This compound | N-Bromosuccinimide (NBS), AIBN | 1-(Bromomethyl)-5-cyclopropyl-2-fluorobenzene | Benzylic Halide |
| Halogenation | This compound | N-Chlorosuccinimide (NCS), UV light | 1-(Chloromethyl)-5-cyclopropyl-2-fluorobenzene | Benzylic Halide |
The functionalized intermediates derived from this compound can be used to generate unsaturated derivatives, most notably styrenyl compounds. These derivatives are valuable monomers for polymerization and are key components in various coupling reactions.
The most direct route to forming a styrenyl derivative, such as 5-cyclopropyl-2-fluorostyrene, involves the Wittig reaction. This reaction utilizes the aldehyde product, 5-cyclopropyl-2-fluorobenzaldehyde, and a phosphorus ylide (e.g., methylenetriphenylphosphorane, Ph₃P=CH₂). The ylide acts as a nucleophile, attacking the carbonyl carbon of the aldehyde to form a C=C double bond, thus converting the aldehyde group into a vinyl group.
Alternative methods to generate unsaturated systems include elimination reactions from the benzylic halides. For example, treatment of 1-(bromomethyl)-5-cyclopropyl-2-fluorobenzene with a strong, non-nucleophilic base can induce elimination to form the corresponding styrene, although this route can sometimes be less efficient than the Wittig approach.
Utilization as a Building Block in the Synthesis of Complex Organic Architectures
Derivatives of this compound are valuable building blocks for constructing larger, more complex molecules, particularly in the fields of medicinal chemistry and materials science. The unique combination of the cyclopropyl, fluoro, and functionalized methyl groups allows for diverse synthetic applications.
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. jocpr.com Derivatives of this compound, especially the aldehyde, are excellent candidates for use in well-known MCRs.
For instance, 5-cyclopropyl-2-fluorobenzaldehyde can serve as the aldehyde component in the Biginelli reaction . This one-pot cyclocondensation reaction, which also involves a β-ketoester (e.g., ethyl acetoacetate) and urea (B33335) or thiourea, produces dihydropyrimidinones (DHPMs), a class of heterocycles with significant pharmacological activities.
Similarly, this aldehyde can be used in the Ugi four-component reaction . This reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a di-peptide-like structure. The use of 5-cyclopropyl-2-fluorobenzaldehyde in an Ugi reaction would incorporate the 5-cyclopropyl-2-fluorophenyl moiety into a complex, acyclic scaffold, which can then undergo further intramolecular reactions to form heterocyclic systems like benzodiazepines. beilstein-journals.org The fluorine atom is particularly useful in this context, as it can facilitate subsequent intramolecular nucleophilic aromatic substitution (SₙAr) reactions to achieve cyclization. beilstein-journals.org
| Reaction Name | Derivative Used | Other Components | Resulting Heterocycle Class |
| Biginelli Reaction | 5-Cyclopropyl-2-fluorobenzaldehyde | Ethyl acetoacetate, Urea | Dihydropyrimidinone |
| Ugi Reaction | 5-Cyclopropyl-2-fluorobenzaldehyde | Amine, Carboxylic Acid, Isocyanide | α-Acylaminocarboxamide (precursor to heterocycles) |
| Hantzsch Dihydropyridine Synthesis | 5-Cyclopropyl-2-fluorobenzaldehyde | 2 equiv. β-Ketoester, Ammonia | Dihydropyridine |
While this compound itself is an achiral molecule, its cyclopropyl group can play a significant role in stereoselective synthesis. The development of methods for the stereoselective synthesis of compounds containing cyclopropane (B1198618) rings is an active area of research due to the unique biological and physical properties these motifs impart. nih.gov
The cyclopropyl group can influence stereoselectivity in several ways:
As a Chiral Building Block: If the cyclopropyl ring itself is substituted to create a chiral center, it can be used as a chiral precursor. While this requires modification of the parent molecule, methods for the asymmetric cyclopropanation of alkenes are well-established, allowing access to enantiopure cyclopropyl-containing building blocks. nih.gov
As a Stereodirecting Group: Even as an achiral substituent, the rigid and sterically defined nature of the cyclopropyl group can influence the stereochemical outcome of reactions at adjacent centers. Its steric bulk can direct incoming reagents to one face of a nearby reactive group, leading to diastereoselective transformations.
In Asymmetric Catalysis: Ligands incorporating the 5-cyclopropyl-2-fluorophenyl moiety could be designed for use in asymmetric catalysis. The specific steric and electronic properties of the group could influence the chiral environment of a metal catalyst, leading to high enantioselectivity in a catalyzed reaction.
For example, a stereoselective reduction of a ketone derived from this compound could potentially be influenced by the cyclopropyl group, favoring the formation of one diastereomer over another. Furthermore, methods for the stereoselective functionalization of C-F bonds could potentially generate chiral centers at the fluorine-bearing carbon, using the molecular framework to control the stereochemical outcome. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Cyclopropyl-2-fluorotoluene, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or cross-coupling reactions to introduce the cyclopropyl group onto a fluorinated toluene backbone. Optimization should focus on:
- Catalyst selection : Lewis acids like AlCl₃ or Pd-based catalysts for cross-coupling .
- Solvent systems : Polar aprotic solvents (e.g., DMF or THF) to enhance reaction efficiency .
- Temperature control : Gradual heating (60–80°C) to prevent side reactions like dehalogenation .
- Purity validation : Use column chromatography or recrystallization with hexane/ethyl acetate mixtures .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : ¹⁹F NMR to confirm fluorine position (δ ~ -110 to -120 ppm) and ¹H NMR for cyclopropyl proton splitting patterns .
- Mass spectrometry (HRMS) : To verify molecular ion peaks ([M+H]⁺ expected at m/z ~ 178) and isotopic patterns .
- X-ray crystallography : For definitive structural confirmation, though challenging due to volatility; low-temperature crystallization in inert atmospheres is advised .
Advanced Research Questions
Q. How can computational methods resolve contradictions between experimental and theoretical data for this compound?
- Methodological Answer :
- DFT calculations : Use Gaussian or ORCA to model electronic effects of the cyclopropyl-fluorine interaction. Compare calculated NMR chemical shifts (e.g., via GIAO method) with experimental data to validate structural hypotheses .
- Molecular dynamics simulations : Assess steric effects of the cyclopropyl group on rotational barriers in toluene derivatives .
- Data reconciliation : If experimental NMR splitting contradicts predictions, re-examine solvent effects or consider dynamic averaging in solution .
Q. What strategies mitigate challenges in studying the compound’s reactivity under catalytic conditions?
- Methodological Answer :
- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation during catalysis .
- Controlled atmosphere setups : Conduct reactions under argon/glovebox conditions to prevent moisture-induced side reactions .
- Kinetic isotope effects (KIE) : Replace fluorine with deuterium to study electronic influences on reaction rates .
Q. How can researchers design experiments to explore structure-activity relationships (SAR) for this compound in medicinal chemistry?
- Methodological Answer :
- Derivatization libraries : Synthesize analogs (e.g., substituting cyclopropyl with other alkyl groups) and compare bioactivity via high-throughput screening .
- Docking studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinase inhibitors) .
- Metabolic stability assays : Incubate with liver microsomes and analyze degradation via LC-MS to assess pharmacokinetic potential .
Data Analysis and Reproducibility
Q. How should researchers address discrepancies in reported spectral data for this compound?
- Methodological Answer :
- Cross-validation : Compare data across multiple sources (e.g., PubChem, crystallographic databases) and replicate experiments under standardized conditions .
- Error analysis : Quantify instrumental variability (e.g., NMR field drift) and report confidence intervals for chemical shifts .
- Collaborative verification : Share raw data (e.g., FID files for NMR) via repositories like Zenodo for peer validation .
Q. What are best practices for ensuring reproducibility in synthetic protocols?
- Methodological Answer :
- Detailed supplementary information : Include exact molar ratios, stirring speeds, and purification gradients .
- Batch-to-batch consistency : Use statistical process control (SPC) charts to monitor yields and purity across syntheses .
- Open-source protocols : Publish step-by-step videos or electronic lab notebooks (ELNs) on platforms like protocols.io .
Safety and Environmental Considerations
Q. What safety protocols are essential for handling this compound in the lab?
- Methodological Answer :
- PPE requirements : Wear nitrile gloves, safety goggles, and fume hoods to prevent inhalation/contact .
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous washes to prevent environmental contamination .
- Waste disposal : Segregate halogenated waste in labeled containers for incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
